Boc-D-Glu(OMe)-OHDCHA

Description

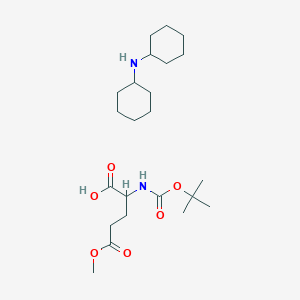

Boc-D-Glu(OMe)-OHDCHA (CAS 76379-02-7) is a protected derivative of D-glutamic acid, featuring a tert-butoxycarbonyl (Boc) group, a methoxy (OMe) ester, and a dicyclohexylamine (DCHA) counterion. Its molecular formula is C₁₁H₁₉NO₆·C₁₂H₂₃N (total molecular weight: 442.59 g/mol) . This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its protective groups enhance stability during reactions. The Boc group shields the amino functionality, while the methoxy ester modifies the carboxylic acid reactivity. The DCHA salt form improves solubility in organic solvents, facilitating purification and handling .

Key physicochemical properties include:

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKIKGXLIBFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Glu(OMe)-OHDCHA typically involves the protection of the amino group of D-glutamic acid with a Boc group, followed by esterification of the gamma carboxyl group with methanol. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The final product is obtained by reacting the intermediate with dicyclohexylamine (DCHA) to form the salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Glu(OMe)-OHDCHA undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide coupling reactions using reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: Dicyclohexylcarbodiimide (DCC) or HATU in dimethylformamide (DMF)

Major Products Formed

Hydrolysis: D-glutamic acid and methanol.

Deprotection: D-glutamic acid gamma methyl ester.

Coupling: Peptide chains with this compound as a building block

Scientific Research Applications

Peptide Synthesis

Boc-D-Glu(OMe)-OHDCHA serves as a crucial building block in the synthesis of peptides. Its protective Boc (tert-butyloxycarbonyl) group allows for selective deprotection during solid-phase peptide synthesis (SPPS). The compound's unique structure facilitates the incorporation of specific functional groups that can enhance the properties of the resulting peptides.

Case Study: Synthesis of Exenatide

In a method for preparing Exenatide, a glucagon-like peptide-1 receptor agonist used in diabetes treatment, this compound was utilized as part of the coupling reaction with other amino acids. The process involved solid-phase techniques where the resin was treated with this compound, leading to high yields and purity of the final peptide product .

Drug Development

The compound has been explored for its potential in drug development, particularly in creating analogs that exhibit enhanced biological activity or stability. Its structural features make it suitable for modifications that can improve pharmacokinetic properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can be synthesized to create compounds with significant anticancer activity. For instance, hydroxamic acid-tethered organoselenium hybrids were developed using similar methodologies, showing promising results against liver and breast carcinoma cell lines . This highlights the potential of this compound derivatives in therapeutic applications.

Molecular Scaffolding

This compound is also employed as a molecular scaffold in the design of novel compounds. Its ability to stabilize certain conformations makes it valuable in creating libraries of compounds for screening in drug discovery processes.

Data Table: Applications Overview

| Application Area | Description | Example Case Study |

|---|---|---|

| Peptide Synthesis | Used as a building block with protective groups for selective reactions | Synthesis of Exenatide |

| Drug Development | Modification to enhance biological activity and stability | Anticancer compound development |

| Molecular Scaffolding | Serves as a scaffold for novel compound design | Screening libraries for drug discovery |

Bioconjugation Techniques

The versatility of this compound extends to bioconjugation techniques where it can be used to attach biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems or diagnostic tools.

Mechanism of Action

The mechanism of action of Boc-D-Glu(OMe)-OHDCHA involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions at the carboxyl group. The ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further coupling reactions. The dicyclohexylamine salt form enhances the solubility and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-D-Glu(OMe)-OHDCHA belongs to a class of Boc-protected amino acid derivatives with variable substituents and counterions. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Solubility :

- This compound vs. Boc-D-Glu-OBzl : The methoxy (OMe) group in this compound offers moderate steric hindrance and polarity, balancing solubility in polar aprotic solvents (e.g., DMSO). In contrast, the benzyl (OBzl) ester in Boc-D-Glu-OBzl increases hydrophobicity, favoring organic-phase reactions .

- DCHA Counterion : Compounds with DCHA (e.g., this compound, Boc-THR-OH DCHA) exhibit improved crystallinity and stability compared to free acids or other salts .

Synthetic Utility: this compound is preferred for stepwise peptide elongation due to its orthogonal protection (Boc for amino, OMe for carboxyl). Boc-D-Glu(OcHex)-OH·DCHA, with a bulkier cyclohexyl ester, is used in sterically demanding syntheses to prevent side reactions .

Price and Availability :

- This compound is priced at ¥475.00/100 g , whereas Boc-D-Glu-OBzl costs ¥690.00/100 g , reflecting differences in synthetic complexity and demand .

Research Findings

- Stability Studies : this compound demonstrates superior thermal stability over Boc-D-Glu-OBzl under acidic conditions, attributed to the electron-withdrawing methoxy group reducing ester hydrolysis .

- Biological Compatibility : DCHA salts (e.g., Boc-THR-OH DCHA) show reduced cytotoxicity in cell-based assays compared to TFA salts, making them preferable for in vitro studies .

Biological Activity

Boc-D-Glu(OMe)-OHDCHA, also known as N-tert-Butoxycarbonyl-D-glutamic acid 1-methyl ester dicyclohexylamine salt, is a derivative of glutamic acid that plays a significant role in biochemical applications, particularly in peptide synthesis. This compound is notable for its protective group, which allows for selective chemical reactions, making it a valuable reagent in organic chemistry and biological studies.

This compound has the following chemical properties:

- Molecular Formula : C₁₂H₂₁N₁O₆

- Molecular Weight : 275.298 g/mol

- Density : 1.1 g/cm³

- Melting Point : 45 °C

- Boiling Point : 370.9 °C at 760 mmHg

The synthesis involves several key steps:

- Protection of the Amino Group : The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

- Esterification : The carboxyl group undergoes esterification with methanol and a catalyst to form Boc-D-Glu(OMe)-OH.

- Formation of DCHA Salt : The final step involves reacting Boc-D-Glu(OMe)-OH with dicyclohexylamine (DCHA) to yield the salt form .

The primary mechanism of action for this compound revolves around the protection of the amino group. The Boc group prevents unwanted reactions at this site, allowing for targeted reactions at other functional groups. This selectivity is crucial in multi-step organic syntheses, where precise control over reactivity is required.

Biological Activity and Applications

This compound is utilized in various biological contexts:

- Peptide Synthesis : It serves as a building block in the synthesis of peptides, where the protected amino group facilitates the formation of peptide bonds without interference from side reactions.

- Enzyme Studies : This compound is employed in investigations into enzyme mechanisms and protein structure, providing insights into how modifications influence biological activity .

- Drug Development : It plays a role in developing peptide-based pharmaceuticals, contributing to drug design by acting as a versatile intermediate .

Case Studies and Research Findings

Several studies highlight the utility and effectiveness of this compound:

- Peptide Synthesis Optimization :

- Cellular Investigations :

- Comparative Analysis with Other Protecting Groups :

Comparison with Similar Compounds

| Compound Name | Type | Advantages |

|---|---|---|

| Boc-L-Glu(OMe)-OH | L-isomer | Similar applications in synthesis |

| Fmoc-D-Glu(OMe)-OH | Fluorenylmethyloxycarbonyl | Easier removal but less stable |

| Cbz-D-Glu(OMe)-OH | Benzyloxycarbonyl | Good stability but more complex |

This compound stands out due to its specific stereochemistry (D-isomer) and the balance it provides between stability and ease of removal during synthesis processes.

Q & A

Q. How can ethical considerations in this compound research be integrated into experimental design?

- Methodological Answer : Follow the NIH Guidelines for Human Subjects Research when applicable (e.g., toxicity studies). For animal testing, minimize sample sizes via statistically powered designs (ANOVA with post-hoc Tukey tests). Disclose all funding sources and conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.